molecular formula C22H25NO2 B10975247 [4-(cyclopentyloxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[4-(cyclopentyloxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10975247
M. Wt: 335.4 g/mol
InChI Key: ZOUZVFNVBFZXSD-UHFFFAOYSA-N
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Description

[4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting from commercially available reagents. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often carried out under acidic conditions and can be facilitated by various catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives, which are often more reactive and can participate in further chemical transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, [4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The quinoline core is known for its presence in many drugs, including antimalarials and anticancer agents, making this compound a valuable starting point for drug development.

Industry

In the industrial sector, [4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets in biological systems. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxide: A derivative used in various chemical reactions.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

What sets [4-(CYCLOPENTYLOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopentyloxy group and the methyl group on the quinoline core can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

(4-cyclopentyloxyphenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C22H25NO2/c1-16-8-13-21-18(15-16)5-4-14-23(21)22(24)17-9-11-20(12-10-17)25-19-6-2-3-7-19/h8-13,15,19H,2-7,14H2,1H3

InChI Key

ZOUZVFNVBFZXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)OC4CCCC4

Origin of Product

United States

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